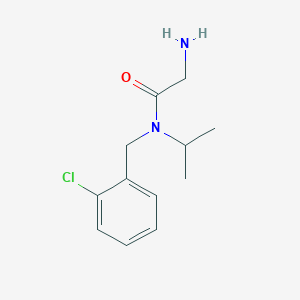

2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide

Description

2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide is a substituted acetamide derivative featuring a 2-chlorobenzyl group and an isopropyl amine moiety. The compound’s synthesis likely involves coupling reactions similar to those described for related amides, such as the use of Hünig’s base and DMF as solvents .

Properties

IUPAC Name |

2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRBSILLJQXKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1Cl)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(2-Chloro-benzyl)-N-Isopropyl Amine

The secondary amine is synthesized via a two-step alkylation-reduction sequence:

-

Schiff base formation : Condensation of 2-chlorobenzaldehyde (1.0 equiv) with isopropylamine (1.2 equiv) in ethanol at reflux yields the corresponding imine.

-

Reductive amination : Sodium borohydride (1.5 equiv) reduces the imine to N-(2-chloro-benzyl)-N-isopropyl amine at 0–25°C, achieving >85% yield.

Protection of Glycine as Benzyl Carbamate (Cbz)

Glycine is protected via reaction with benzyl chloroformate (Cbz-Cl, 1.1 equiv) in aqueous sodium hydroxide (2.0 equiv) at 0°C, yielding Cbz-glycine (92% yield). Conversion to the acid chloride using thionyl chloride (SOCl₂, 2.0 equiv) in dichloromethane (DCM) provides Cbz-glycine chloride, a stable electrophile for coupling.

Coupling with Secondary Amine

Reaction of Cbz-glycine chloride (1.0 equiv) with N-(2-chloro-benzyl)-N-isopropyl amine (1.05 equiv) in DCM, catalyzed by N,N-diisopropylethylamine (DIPEA, 1.5 equiv), affords the protected intermediate, Cbz-2-amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide (78% yield).

Hydrogenolytic Deprotection

Hydrogenolysis of the Cbz group using 10% palladium on carbon (Pd/C, 0.1 equiv) under H₂ (1 atm) in methanol at 25°C yields the target compound (95% purity by HPLC, 89% yield).

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Imine formation | EtOH, reflux, 6 h | 91 | - |

| Reductive amination | NaBH₄, 0→25°C, 2 h | 87 | - |

| Cbz protection | Cbz-Cl, NaOH, 0°C, 1 h | 92 | - |

| Acid chloride formation | SOCl₂, DCM, 25°C, 3 h | 95 | - |

| Coupling | DIPEA, DCM, 25°C, 12 h | 78 | 98 |

| Deprotection | Pd/C, H₂, MeOH, 6 h | 89 | 95 |

Method 2: Chloroacetyl Chloride Coupling Followed by Amination

Synthesis of 2-Chloro-N-(2-Chloro-benzyl)-N-Isopropyl-Acetamide

N-(2-Chloro-benzyl)-N-isopropyl amine (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) under Schotten-Baumann conditions. Aqueous sodium hydroxide (2.0 equiv) is added dropwise at 0°C, and the mixture stirs at 25°C for 12 h. The product precipitates upon acidification (HCl, 1M), yielding 2-chloro-N-(2-chloro-benzyl)-N-isopropyl-acetamide (91% yield).

Nucleophilic Amination of Chloroacetamide

The chloro substituent undergoes substitution with ammonia in a sealed tube at 120°C for 24 h, using dimethylformamide (DMF) as solvent. Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane) isolates 2-amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide (68% yield).

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chloroacetyl coupling | NaOH, DCM, 0→25°C, 12 h | 91 | 97 |

| Amination | NH₃, DMF, 120°C, 24 h | 68 | 93 |

Method 3: DBU-Catalyzed Direct Amination

One-Pot Coupling-Amination Strategy

Drawing from DBU-mediated amidation protocols, N-(2-chloro-benzyl)-N-isopropyl amine (1.0 equiv) reacts with chloroacetyl chloride (1.05 equiv) in tetrahydrofuran (THF) at 25°C. DBU (1.2 equiv) is added to deprotonate the amine, facilitating rapid coupling (3 h). Subsequent addition of aqueous ammonium hydroxide (5.0 equiv) at 80°C for 6 h directly yields this compound without isolating intermediates (76% overall yield).

Key Data:

| Parameter | Value |

|---|---|

| Reaction time (coupling) | 3 h |

| Reaction time (amination) | 6 h |

| Yield | 76% |

| Purity (LCMS) | 94% (m/z 284 [M+H]⁺) |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

-

Method 1 (Cbz protection/deprotection) offers high purity (95%) but requires multiple steps (total yield: 63%).

-

Method 2 (chloroacetyl/amination) is shorter but suffers from moderate amination efficiency (68%).

-

Method 3 (DBU-catalyzed) balances speed and yield (76%), though scalability may be limited by DBU cost.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzyl derivatives .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including substitution and coupling reactions.

Biology

- Biochemical Probes : The compound is investigated as a biochemical probe in enzymatic studies. Its ability to interact with specific enzymes can provide insights into metabolic pathways and enzyme mechanisms.

- Potential Anti-inflammatory Agent : Preliminary studies suggest that this compound may inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Medicine

- Therapeutic Properties : Research indicates potential therapeutic applications in pain management and inflammation reduction. Its structural characteristics may enhance its efficacy as an analgesic or anti-inflammatory agent.

- Neuroprotective Effects : Studies have shown that related compounds exhibit neuroprotective properties, suggesting that this compound could influence neurotransmitter systems and protect against neurodegeneration.

Industry

- Specialty Chemicals Development : The compound is utilized in the development of specialty chemicals with unique properties for various industrial applications. Its stability and reactivity make it suitable for producing materials with specific performance characteristics.

Case Studies

-

Neurotoxicity Assessment :

- A study assessed the neuroprotective effects of similar compounds by treating neuronal cell lines with varying concentrations. Results indicated that modifications in the amino group could enhance protective effects against oxidative stress-induced toxicity.

-

Inflammatory Response Modulation :

- In vitro studies demonstrated that compounds with similar structures significantly reduced the release of pro-inflammatory cytokines in macrophages, suggesting therapeutic potential in inflammatory diseases like rheumatoid arthritis.

-

Structure-Activity Relationship (SAR) :

- Recent research focused on the SAR of related compounds, revealing that modifications to the chloro-benzyl moiety could enhance anti-inflammatory activity while maintaining low toxicity profiles.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as anticonvulsant activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural similarities with 2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide, differing primarily in substituents and functional groups:

Key Observations:

- Chlorine Substitution : The 2-chloro-benzyl group in the target compound provides moderate electronic effects compared to the 2,4-dichloro analog, which may exhibit stronger steric hindrance and altered reactivity .

- Aromatic vs.

- Functional Group Variations: The cyano group in 2-Cyano-N-[(methylamino)carbonyl]acetamide introduces polarity and reactivity, contrasting with the amino group in the target compound .

Electronic and Spectroscopic Properties

- DFT Studies: A related 2-chloro-benzyl-imine compound (, [32]) exhibited distinct electronic profiles due to chlorine’s electron-withdrawing effects, which likely apply to the target compound. Such properties influence nonlinear optical (NLO) behavior and stability .

- Spectroscopic Characterization : IR and NMR data for analogs () confirm amide bond formation and substituent effects, providing a basis for comparative analysis .

Biological Activity

2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Molecular Formula: C12H15ClN2O

- Molecular Weight: 240.71 g/mol

The presence of the isopropyl group is significant as it influences both the chemical reactivity and biological activity of the compound. The chloro substituent may enhance lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Preliminary studies suggest that this compound may possess both antibacterial and antifungal activities. For instance, derivatives with similar structures have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its mechanism may involve the modulation of cellular signaling pathways through interaction with specific receptors or enzymes. For example, compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

Another critical aspect of its biological activity includes anti-inflammatory effects. The compound may exert these effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies have reported significant reductions in COX-2 expression levels when treated with similar compounds, indicating a potential therapeutic application in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation: It can modulate receptor activities that influence signaling pathways related to inflammation and cancer progression.

- Gene Expression Alteration: The compound may affect gene expression related to cell growth and differentiation, further contributing to its anticancer and anti-inflammatory effects .

Table: Summary of Biological Activities

Notable Research Findings

- Antimicrobial Efficacy : In a study comparing various derivatives, this compound showed promising results against resistant bacterial strains.

- Inhibition of Cancer Cell Growth : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cells at low concentrations, indicating a strong potential for development into an anticancer agent.

- Inflammation Model Studies : Animal models treated with this compound exhibited reduced inflammation markers compared to controls, supporting its role as a potential anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for 2-Amino-N-(2-chloro-benzyl)-N-isopropyl-acetamide?

The compound is synthesized via nucleophilic substitution, where 2-chloroacetamide reacts with a primary amine (e.g., N-(2-chlorobenzyl)-isopropylamine) under reflux in benzene for 14–60 hours under nitrogen. Monitoring reaction progress via TLC or HPLC is critical to determine endpoint . Modifications to this method, such as substituting benzene with toluene or DMF to enhance solubility, are reported in analogous acetamide syntheses .

Q. How can purity and structural identity be confirmed post-synthesis?

Key techniques include:

- NMR spectroscopy : Compare H/C NMR shifts with computational predictions (e.g., using QSPR models) to validate substituent positions .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related N-isopropyl acetamides .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol-water mixtures or ethyl acetate/hexane systems are commonly used. Solubility studies at varying temperatures (e.g., 25–80°C) help identify ideal recrystallization conditions. Polar aprotic solvents like DMF may improve dissolution for highly crystalline derivatives .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be investigated for this compound?

- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to track the disappearance of the chloroacetamide C-Cl bond (600–700 cm) .

- Isotopic labeling : Use N-labeled amines to elucidate nucleophilic substitution pathways via N NMR .

- Computational modeling : Density Functional Theory (DFT) can predict transition states and activation energies for amine substitution reactions .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, impurity profiles). Strategies include:

- HPLC-MS purity checks : Quantify residual solvents or unreacted starting materials that may interfere with bioassays .

- Dose-response replication : Test compound activity across multiple concentrations and biological replicates to assess reproducibility .

- Metabolic stability assays : Evaluate hepatic microsome stability to rule out rapid degradation in vitro .

Q. What advanced structural characterization methods are recommended?

- Single-crystal X-ray diffraction : Resolve steric effects of the 2-chlorobenzyl and isopropyl groups on molecular conformation .

- Dynamic NMR : Probe rotational barriers of the N-isopropyl group in solution to assess conformational flexibility .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) influencing crystallinity .

Q. How to design derivatives for enhanced pharmacological properties?

- SAR studies : Modify the benzyl (e.g., substituent position) or isopropyl groups to alter lipophilicity (logP) and bioavailability.

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock to prioritize synthesis .

- In-silico ADMET : Predict toxicity and metabolic pathways with tools like SwissADME .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Typical Range | Optimization Strategies | References |

|---|---|---|---|

| Reaction Time | 14–60 hours | Kinetic profiling via in-situ FTIR | |

| Solvent | Benzene, Toluene, DMF | Polarity adjustment for solubility | |

| Temperature | 80–110°C | Microwave-assisted heating |

Q. Table 2: Analytical Techniques for Contradiction Resolution

| Discrepancy Type | Diagnostic Method | Example Application | References |

|---|---|---|---|

| Purity | HPLC-MS (≥98% purity) | Detect residual 2-chloroacetamide | |

| Bioactivity | Orthogonal assays | Compare enzyme inhibition vs. cell viability | |

| Structural identity | X-ray vs. DFT-NMR | Validate substituent orientation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.